molecular formula C14H14N2O3 B7866196 4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)benzoic acid

4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No.: B7866196
M. Wt: 258.27 g/mol
InChI Key: BFMRHWGWXKCRKX-UHFFFAOYSA-N
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Description

4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)benzoic acid is a chemical compound characterized by its unique structure, which includes a cyclopentyl group attached to an oxadiazole ring, further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method includes the cyclization of a hydrazine derivative with a carboxylic acid derivative under acidic conditions. The reaction conditions often require heating and the use of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature control, and purification techniques are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as benzoic acid anhydride.

  • Reduction: Reduction reactions can be performed on the oxadiazole ring, leading to the formation of different reduced derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyl group or the benzoic acid moiety can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Benzoic acid anhydride, benzoic acid derivatives.

  • Reduction: Reduced oxadiazole derivatives.

  • Substitution: Substituted cyclopentyl or benzoic acid derivatives.

Scientific Research Applications

4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)benzoic acid has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)benzoic acid exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol

  • 4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

  • 4-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)piperidine

Uniqueness: 4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)benzoic acid stands out due to its specific structural features, which contribute to its unique reactivity and potential applications. Its combination of the cyclopentyl group, oxadiazole ring, and benzoic acid moiety provides a versatile platform for chemical modifications and biological interactions.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

4-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-14(18)11-7-5-9(6-8-11)12-15-13(19-16-12)10-3-1-2-4-10/h5-8,10H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMRHWGWXKCRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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